molecular formula C15H16N6O4 B571561 5-Formyltetrahydropteroic acid CAS No. 4349-43-3

5-Formyltetrahydropteroic acid

Cat. No.: B571561
CAS No.: 4349-43-3
M. Wt: 344.331
InChI Key: CQQLECJFFZOOBZ-UHFFFAOYSA-N
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Description

5-Formyltetrahydropteroic acid is a chemical compound with the molecular formula C15H16N6O4. It is a derivative of folic acid and plays a crucial role in various biological processes. This compound is known for its involvement in the synthesis and repair of DNA, as well as its function as a cofactor in numerous biochemical reactions involving folate .

Scientific Research Applications

5-Formyltetrahydropteroic acid has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

    Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: Plays a crucial role in the synthesis and repair of DNA, making it essential for studies involving genetic material.

    Medicine: Used in the development of pharmaceuticals and as a cofactor in biochemical reactions involving folate.

    Industry: Employed in the production of vitamins and other nutritional supplements

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyltetrahydropteroic acid typically involves the reaction of 6-S-tetrahydrofolate with formaldehyde under controlled conditions. The reaction is carried out in a disodium hydrogen phosphate-sodium dihydrogen phosphate buffer at a pH of 7.0. Sodium hydroxide is added to adjust the pH to 7.8, followed by the addition of formaldehyde solution under nitrogen protection. The reaction is maintained at 25°C for one hour, after which sodium borohydride is added to reduce the intermediate. The reaction mixture is then heated to 65°C for 2.5 hours, cooled, and the pH is adjusted to 5.0 with concentrated hydrochloric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in specialized facilities equipped with the necessary equipment for handling and processing chemical reagents .

Chemical Reactions Analysis

Types of Reactions: 5-Formyltetrahydropteroic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its role in biological systems and its applications in scientific research.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions typically produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-Formyltetrahydropteroic acid involves its role as a cofactor in folate-dependent biochemical reactions. It participates in the transfer of one-carbon units, which are essential for the synthesis of nucleotides and amino acids. The compound interacts with various enzymes, including methylenetetrahydrofolate reductase, to facilitate these reactions. Its molecular targets include enzymes involved in DNA synthesis and repair .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in folate metabolism and its ability to participate in one-carbon transfer reactions. Its stability and reactivity under specific conditions make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O4/c16-15-19-12-11(13(23)20-15)21(7-22)10(6-18-12)5-17-9-3-1-8(2-4-9)14(24)25/h1-4,7,10,17H,5-6H2,(H,24,25)(H4,16,18,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQLECJFFZOOBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4349-43-3
Record name 5-Formyltetrahydropteroic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004349433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-formyltetrahydropteroic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-FORMYLTETRAHYDROPTEROIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FW7ZL9BTK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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